![molecular formula C25H19ClN2O8S B2872939 ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate CAS No. 448209-97-0](/img/structure/B2872939.png)
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of multiple functional groups, including an ester, a sulfonamide, and a benzofuran ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxyacetophenone, under acidic or basic conditions.
Introduction of the Ester Group: The ester group can be introduced by esterification of the benzofuran core with ethyl chloroformate in the presence of a base like triethylamine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base.
Amidation: The final step involves the amidation of the intermediate with 2-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2-chloro-N-((3-fluorophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate: Similar structure but with a fluorine atom instead of a nitro group.
Ethyl 5-(2-chloro-N-((3-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate: Similar structure but with a methyl group instead of a nitro group.
These comparisons highlight the uniqueness of ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate in terms of its specific functional groups and potential biological activities.
Properties
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O8S/c1-3-35-25(30)23-15(2)36-22-12-11-16(14-20(22)23)27(24(29)19-9-4-5-10-21(19)26)37(33,34)18-8-6-7-17(13-18)28(31)32/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZPGGDRCOCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
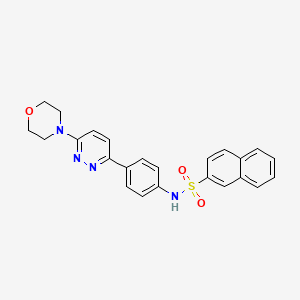
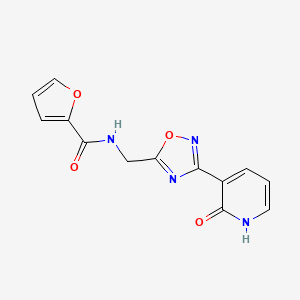

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2872859.png)
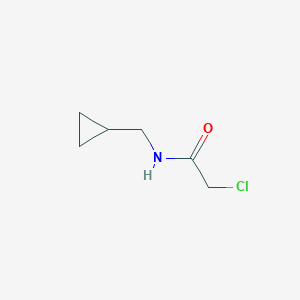
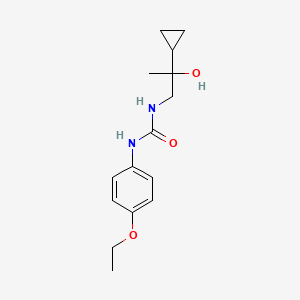
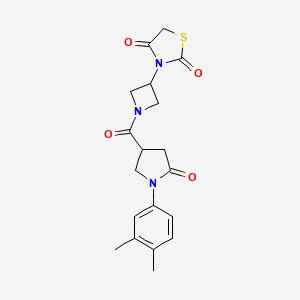
![N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide](/img/structure/B2872868.png)
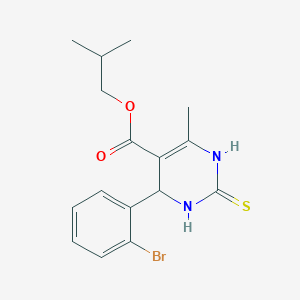
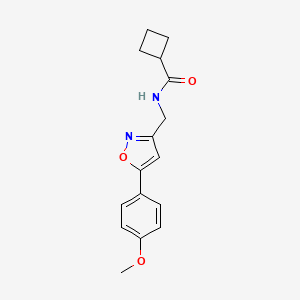
![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)
![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)
![9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872876.png)

